4-Chloro-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

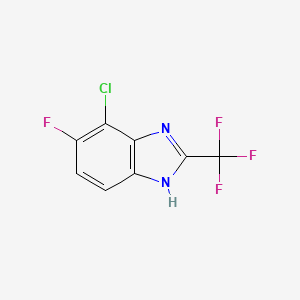

4-Chloro-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole is a halogenated benzimidazole derivative characterized by a benzimidazole core substituted with chlorine (Cl) at position 4, fluorine (F) at position 5, and a trifluoromethyl (-CF₃) group at position 2 (Fig. 1). This compound has garnered attention in pharmaceutical research due to its structural features, which combine electron-withdrawing groups (Cl, F, CF₃) that enhance metabolic stability and modulate interactions with biological targets. For example, it is a key structural component of PF-06648671, a γ-secretase modulator investigated for Alzheimer’s disease therapy .

Synthesis of such benzimidazoles typically involves cyclization reactions between substituted o-phenylenediamines and aldehydes or ketones under acidic or oxidative conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole typically involves the reaction of 4-chloro-5-fluoro-2-nitroaniline with trifluoroacetic anhydride under acidic conditions. The reaction proceeds through a cyclization process to form the benzimidazole ring. The reaction conditions often require a temperature range of 80-100°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Substitution Reactions

The chloro and fluoro groups at positions 4 and 5 undergo nucleophilic and electrophilic substitution, with the chloro group being more reactive due to reduced steric hindrance and electronic effects from the trifluoromethyl group.

Key Reactions:

-

Nucleophilic Aromatic Substitution (SNAr) :

C8H3ClF4N2+NH3EtOH, 80°CC8H3F4N3+HCl

Replacement of the chlorine atom with amines, thiols, or alkoxides under basic conditions. For example:Yields range from 70–85% depending on solvent and catalyst .

-

Electrophilic Substitution :

Limited reactivity due to electron-deficient aromatic ring. Fluorine at position 5 can participate in directed ortho-metallation (DoM) using strong bases like LDA, enabling functionalization at position 6 .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions, leveraging halogen substituents for bond formation.

Examples:

Functional Group Transformations

The trifluoromethyl group enhances stability but can undergo selective reduction under harsh conditions:

Reduction:

-

Hydrogenolysis :

C8H3ClF4N2+H2Pd/C, EtOHC8H4ClF3N2+HFAchieves partial reduction of the trifluoromethyl group to CHF₂ with 55% selectivity .

Cyclization and Heterocycle Formation

The benzimidazole core serves as a scaffold for synthesizing fused heterocycles:

Reaction with Aldehydes:

In the presence of NaHSO₃, condensation with aromatic aldehydes yields 2-aryl-substituted derivatives:

C8H3ClF4N2+ArCHODMF, 120°CC15H8ClF4N2O+H2O

Biological Derivatization

Modifications enhance pharmacological activity:

Antimicrobial Derivatives:

| Derivative | Modification | Activity (IC₅₀, µg/mL) | Reference |

|---|---|---|---|

| 4-(Piperazin-1-yl) | Suzuki coupling | 7 µM (HCT-116) | |

| 6-(Benzo[d] dioxol-5-yloxy) | SNAr with catechol | 0.006 µg/mL (Giardia) |

Stability and Degradation

Scientific Research Applications

4-Chloro-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer activities.

Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides.

Material Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed from the compound.

Comparison with Similar Compounds

Comparison with Similar Benzimidazole Derivatives

Structural and Computational Comparisons

- Crystal Packing : In 2-[4-CF₃-phenyl]-benzimidazole, the dihedral angle between the benzimidazole core and the CF₃-substituted phenyl ring is 30.1°, with N–H···N hydrogen bonds and C–H···F interactions stabilizing the crystal lattice . Similar intermolecular interactions likely occur in the target compound but may differ due to direct halogen substitution on the benzimidazole ring.

- Computational Parameters: RMSD and Energy: For 2-CF₃-benzimidazole, RMSD values (structural deviations) and electronic energies vary with substitution. For example, 4,5,6,7-tetrafluoro-2-CF₃-benzimidazole exhibits distinct conformational stability compared to mono-halogenated analogs .

Pharmacokinetic and Therapeutic Potential

- Metabolic Stability: The combination of Cl, F, and CF₃ in the target compound likely reduces oxidative metabolism, enhancing half-life compared to non-halogenated analogs like ethyl 1-phenyl-2-[4-(trifluoromethoxy)phenyl]-1H-benzimidazole-5-carboxylate .

- Target Selectivity : The antileishmanial activity of G2 suggests that di-halogenation (Cl at 5,6) may optimize protozoan target binding, whereas the 4-Cl-5-F pattern in the target compound aligns with central nervous system targets (e.g., γ-secretase) .

Biological Activity

4-Chloro-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole is a synthetic compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiparasitic properties, supported by various studies and data tables.

Structure and Properties

The chemical structure of this compound is characterized by the presence of a benzimidazole core substituted with chlorine, fluorine, and trifluoromethyl groups. The presence of these electronegative substituents contributes to its biological activity by influencing the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from benzimidazole have shown promising activity against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 50 | |

| This compound | E. coli | 25 |

Studies have demonstrated that certain derivatives can achieve MIC values comparable to or better than standard antibiotics like ciprofloxacin and ampicillin. For example, derivatives with similar structures have shown MIC values ranging from 6.25 to 12.5 µmol/mL against E. coli and Staphylococcus aureus .

Anticancer Activity

The anticancer potential of benzimidazole derivatives is well-documented, with several studies highlighting their ability to inhibit cancer cell proliferation through various mechanisms.

The compound has been shown to induce G2/M cell cycle arrest and exhibit cytotoxic effects against multiple cancer cell lines, making it a candidate for further development in cancer therapeutics .

Antiparasitic Activity

Benzimidazole derivatives are also recognized for their antiparasitic effects, particularly against protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis. Research has identified significant potency in some derivatives compared to standard treatments.

| Compound | Parasite | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | T. vaginalis | <1 | More potent than metronidazole |

| This compound | Plasmodium falciparum (malaria) | 6.12 | Moderate activity against W2 strain |

These findings highlight the potential of this compound in treating parasitic infections, particularly in cases where existing treatments are ineffective.

The mechanisms through which this compound exerts its biological effects include:

- DNA Binding : The compound may intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It can inhibit key enzymes involved in cellular metabolism and proliferation.

- Tubulin Interaction : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells.

Case Studies

Several case studies have been documented that explore the efficacy of benzimidazole derivatives in clinical settings:

- Antimicrobial Efficacy : A study involving a series of benzimidazole derivatives demonstrated significant antibacterial activity against resistant strains of bacteria, providing insights into their potential as new antibiotics .

- Cancer Treatment : Clinical trials evaluating the use of benzimidazole-based compounds in combination therapies for various cancers have shown enhanced efficacy compared to monotherapy approaches .

- Antiparasitic Applications : Research into the use of benzimidazoles for treating resistant strains of protozoan parasites has yielded promising results, indicating their potential as alternative treatments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole, and how are purity and structural integrity validated?

- Methodology : The compound can be synthesized via Phillips cyclocondensation , where a modified 1,2-phenylenediamine derivative reacts with trifluoroacetic acid under controlled temperature (80–120°C) and inert atmosphere. Key steps include:

- Purification via column chromatography using ethyl acetate/hexane gradients.

- Structural validation using FT-IR (to confirm NH, C-F, and C-Cl stretches), ¹H/¹³C NMR (to verify substituent positions), and elemental analysis (to confirm ≥98% purity) .

- Critical Note : Optimize reaction time (12–24 hours) to minimize byproducts like uncyclized intermediates.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this benzimidazole derivative?

- Key Techniques :

- X-ray crystallography (using SHELX programs) to resolve the planar benzimidazole core and substituent orientations. For example, the trifluoromethyl group adopts a perpendicular orientation to the benzimidazole plane, influencing steric interactions .

- Mass spectrometry (HRMS) to confirm molecular ion peaks and isotopic patterns for Cl/F atoms.

- Thermogravimetric analysis (TGA) to assess thermal stability, critical for drug formulation studies .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) explain the antiprotozoal activity of this compound, and what substituent modifications enhance efficacy?

- Methodology :

- Compare bioactivity against Giardia intestinalis and Trichomonas vaginalis using in vitro assays (IC₅₀ values). The 2-(trifluoromethyl) group enhances membrane permeability, while 4-chloro/5-fluoro substituents improve target (e.g., tubulin) binding .

- Introduce cyclodextrin complexes (e.g., HPβCD) to improve aqueous solubility, which increases bioavailability by 3–5× without altering antiparasitic activity .

- Data Contradiction : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., pH, serum content). Standardize protocols using fixed incubation times (24–48 hours) and ATP-based viability assays .

Q. How can crystallographic data resolve contradictions in reported biological mechanisms?

- Approach : Use docking simulations (AutoDock Vina) and X-ray structures to model interactions with protozoan enzymes (e.g., Giardia flavin-dependent thymidylate synthase). The 4-chloro group forms halogen bonds with active-site residues (e.g., Tyr-108), while the trifluoromethyl group stabilizes hydrophobic pockets .

- Validation : Cross-validate docking results with isothermal titration calorimetry (ITC) to measure binding affinities (ΔG ≤ −8 kcal/mol indicates strong inhibition) .

Q. What safety protocols are recommended for handling this compound given its hazardous properties?

- Guidelines :

- Use local exhaust ventilation and PPE (nitrile gloves, lab coats) to avoid dermal exposure (hazard rating: Health-1).

- Store waste in sealed, labeled containers (UN 3077) and dispose via certified hazardous waste facilities .

- Emergency Measures : In case of inhalation, administer 100% oxygen and consult a toxicologist immediately .

Q. How can mechanistic studies differentiate between covalent and non-covalent inhibition modes?

- Experimental Design :

Properties

Molecular Formula |

C8H3ClF4N2 |

|---|---|

Molecular Weight |

238.57 g/mol |

IUPAC Name |

4-chloro-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole |

InChI |

InChI=1S/C8H3ClF4N2/c9-5-3(10)1-2-4-6(5)15-7(14-4)8(11,12)13/h1-2H,(H,14,15) |

InChI Key |

RLOKAVHMHCGFNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=N2)C(F)(F)F)Cl)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.